Potassium (3-aminophenyl)trifluoroboranuide
Overview
Description
Potassium (3-aminophenyl)trifluoroboranuide is a useful research compound. Its molecular formula is C6H6BF3KN and its molecular weight is 199.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of action
Potassium trifluoroborates are a special class of organoboron reagents that are often used in Suzuki–Miyaura-type reactions . They are typically used as coupling partners in carbon-carbon bond forming reactions .
Mode of action
In Suzuki–Miyaura-type reactions, potassium trifluoroborates react with organic halides or pseudohalides in the presence of a palladium catalyst to form new carbon-carbon bonds .
Biochemical pathways
Organoboron compounds like potassium trifluoroborates are generally involved in carbon-carbon bond forming reactions, which are fundamental to many biochemical pathways .
Action environment
Potassium trifluoroborates are known to be moisture- and air-stable, and remarkably compliant with strong oxidative conditions . This suggests that they can be used in a variety of environmental conditions without losing their reactivity.
Biological Activity
Potassium (3-aminophenyl)trifluoroboranuide, with the chemical formula C₆H₆BF₃KN and CAS number 1160186-73-1, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms, therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Weight | 184.01 g/mol |
Formula | C₆H₆BF₃KN |
Solubility | 0.0601 mg/ml |
Log P (octanol-water) | 2.1 |
BBB Permeability | Yes |
Toxicity | Low to moderate |
This compound is known to participate in various biochemical pathways. Its mechanism of action primarily involves modulation of signaling pathways associated with inflammation and immune responses. The trifluoroborate moiety enhances the compound's reactivity in Suzuki-Miyaura coupling reactions, which are crucial for synthesizing biologically active molecules.
Therapeutic Applications
Research indicates that this compound may have potential applications in treating inflammatory and autoimmune diseases. A notable study highlighted its role as a MTH1 inhibitor , which is significant in the context of cancer therapy due to MTH1's involvement in DNA repair mechanisms .
Case Studies and Research Findings
- Immunomodulatory Effects : A study published in the Journal of Organic Chemistry demonstrated that this compound could enhance the yield of glutarimide-containing compounds while preserving their structural integrity. This suggests potential applications in developing immunomodulatory drugs .
- Anti-inflammatory Properties : In vitro studies have shown that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This positions the compound as a candidate for further exploration in treating autoimmune conditions .
- Safety Profile : Toxicological assessments indicate that this compound has a low toxicity profile, making it a safer alternative for therapeutic applications compared to traditional chemotherapeutics .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds is useful:
Compound | Biological Activity | Toxicity Level |
---|---|---|
Potassium (4-aminophenyl)trifluoroborate | Moderate anti-inflammatory effects | Moderate |
This compound | Strong immunomodulatory potential | Low |
Properties
IUPAC Name |
potassium;(3-aminophenyl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H,11H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLZDNNXPDXFRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)N)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160186-73-1 | |
Record name | potassium (3-aminophenyl)trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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